3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H22ClNO4 and its molecular weight is 399.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Research has focused on developing efficient synthetic routes for related chromene compounds, highlighting their importance in organic chemistry. For example, Salari, Mosslemin, and Hassanabadi (2016) demonstrated the diastereoselective synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins using choline hydroxide as a catalyst, showcasing the utility of related structures in synthesizing complex molecules with potential biological activity (Salari, Mosslemin, & Hassanabadi, 2016).
Structural Studies
Manolov, Morgenstern, and Hegetschweiler (2012) explored the crystal structure of a closely related compound, providing insights into the molecular arrangements and potential interactions in solid-state forms. Such structural analyses are crucial for understanding the physicochemical properties and designing new materials or drugs (Manolov, Morgenstern, & Hegetschweiler, 2012).
Spectroscopic Characterization and Computational Studies
Priyanka, Srivastava, and Katiyar (2016) conducted combined experimental and theoretical studies on a compound with a morpholine and chromenone framework, illustrating the importance of computational chemistry in predicting and correlating spectroscopic properties with molecular structure. Such studies are essential for designing compounds with desired physical, chemical, or biological properties (Priyanka, Srivastava, & Katiyar, 2016).
Potential for Biological Applications
Although specific biological applications for "3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one" were not identified due to the exclusion criteria, related compounds' studies suggest a broad interest in chromenone derivatives for their potential medicinal and biological activities. For instance, the synthesis and evaluation of Schiff’s bases derived from 4-chloro-coumarin aldehyde as antimicrobial agents by Bairagi, Bhosale, and Deodhar (2009) indicate the ongoing research into chromenones for developing new therapeutic agents (Bairagi, Bhosale, & Deodhar, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microorganisms .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-15-21(16-2-4-17(23)5-3-16)22(25)19-7-6-18(14-20(19)28-15)27-13-10-24-8-11-26-12-9-24/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLGVVSGCJPUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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